molecular formula C10H15ClN4 B7925981 N1-((3-Chloropyrazin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine

N1-((3-Chloropyrazin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine

Cat. No.: B7925981
M. Wt: 226.70 g/mol
InChI Key: DUHNGYPKOVJNLY-UHFFFAOYSA-N
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Description

N1-((3-Chloropyrazin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a chemical compound with the molecular formula C10H15ClN4 and a molecular weight of 226.71 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-Chloropyrazin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine typically involves the reaction of 3-chloropyrazine with N1-cyclopropylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-((3-Chloropyrazin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N1-((3-Chloropyrazin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((3-Chloropyrazin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-((3-Chloropyrazin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-[(3-chloropyrazin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c11-10-9(13-4-5-14-10)7-15(6-3-12)8-1-2-8/h4-5,8H,1-3,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHNGYPKOVJNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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